1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene
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Overview
Description
1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(chloromethoxy)-5-fluoro-3-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The chloromethoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Reduction: Formation of 1-Bromo-2-(chloromethoxy)-5-fluoro-3-aminobenzene.
Oxidation: Formation of 1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzaldehyde.
Scientific Research Applications
1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Explored for its potential use in medicinal chemistry for the design of novel compounds with improved pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloroethane
- 1-Bromo-2-fluorobenzene
- 1-Bromo-3-chloro-2-fluorobenzene
Uniqueness
1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of bromine, chlorine, fluorine, and nitro groups on the benzene ring allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H4BrClFNO3 |
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Molecular Weight |
284.47 g/mol |
IUPAC Name |
1-bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO3/c8-5-1-4(10)2-6(11(12)13)7(5)14-3-9/h1-2H,3H2 |
InChI Key |
OVYKPILUZWRIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCl)Br)F |
Origin of Product |
United States |
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